molecular formula C8H5BrF2O B13583854 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene

1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene

Cat. No.: B13583854
M. Wt: 235.02 g/mol
InChI Key: VSSKSUDQWWFJEM-UHFFFAOYSA-N
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Description

1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene is an organic compound with the molecular formula C8H5BrF2O. It is characterized by the presence of a bromine atom, a difluoroethenyl group, and an oxybenzene moiety.

Preparation Methods

The synthesis of 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene typically involves the reaction of 1-bromo-3-hydroxybenzene with 2,2-difluoroethenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the difluoroethenyl group can lead to the formation of difluoroethyl derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its difluoroethenyl group is of particular interest in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and difluoroethenyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the difluoroethenyl group can undergo addition or reduction reactions. The molecular targets and pathways involved vary based on the context of use .

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

1-bromo-3-(2,2-difluoroethenoxy)benzene

InChI

InChI=1S/C8H5BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H

InChI Key

VSSKSUDQWWFJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC=C(F)F

Origin of Product

United States

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